Justicisaponin I

Description

Properties

CAS No. |

79162-16-6 |

|---|---|

Molecular Formula |

C46H66O11 |

Molecular Weight |

795.0 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C46H66O11/c1-41(2)19-21-46(40(52)53)22-20-44(6)27(28(46)24-41)11-13-33-43(5)17-16-34(42(3,4)32(43)15-18-45(33,44)7)56-39-37(51)36(50)38(31(25-47)55-39)57-35(49)14-10-26-9-12-29(48)30(23-26)54-8/h9-12,14,23,28,31-34,36-39,47-48,50-51H,13,15-22,24-25H2,1-8H3,(H,52,53)/b14-10+/t28-,31-,32?,33-,34+,36-,37-,38-,39+,43+,44-,45-,46+/m1/s1 |

InChI Key |

FCPLRYADJZOOHV-DCOKIVPXSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)O)C)C)C2C1)C)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Justicisaponin I; |

Origin of Product |

United States |

Foundational & Exploratory

Justicisaponin I: A Technical Guide on its Discovery, Origin, and Biological Potential

A Report for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive overview of the discovery, origin, and known biological activities of Justicisaponin I, a triterpenoid (B12794562) saponin (B1150181). The information is compiled to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Justicisaponin I was first isolated and identified by a team of researchers at the Department of Pharmaceutics, Banaras Hindu University in Varanasi, India.[1][2] The discovery was published in 1981 in the journal Planta Medica.[1][2]

The compound was extracted from the plant Justicia simplex D. Don, a member of the Acanthaceae family.[1][2] The genus Justicia is a large and diverse group of plants found in tropical and subtropical regions.[3] Various species of Justicia have been traditionally used in folk medicine and have been shown to contain a wide range of bioactive compounds, including alkaloids, lignans, flavonoids, and terpenoids.[3]

Chemical Structure and Properties

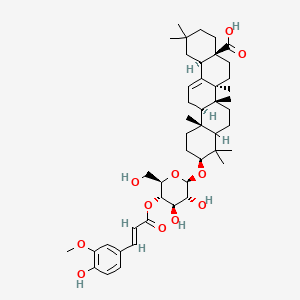

On the basis of chemical transformation and comprehensive spectral evidence, Justicisaponin I was assigned the structure of oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate.[1] It is classified as a triterpenoid saponin, which are a class of naturally occurring glycosides characterized by a triterpenoid aglycone linked to one or more sugar chains.[4][5]

Table 1: Chemical and Physical Properties of Justicisaponin I

| Property | Value |

| Molecular Formula | C49H72O13 |

| Aglycone | Oleanolic Acid |

| Sugar Moiety | beta-D-glucopyranosyl |

| Acyl Group | Ferulate |

Experimental Protocols

While the original 1981 publication does not provide exhaustive, step-by-step experimental details, a general methodology for the isolation and characterization of saponins (B1172615) from plant material can be outlined. This serves as a standard procedural guide for researchers aiming to isolate Justicisaponin I or similar compounds.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of saponins from a plant source.

Caption: General workflow for saponin isolation and purification.

Structural Elucidation

The characterization of Justicisaponin I would have involved a combination of spectroscopic techniques to determine its chemical structure.

Table 2: Spectroscopic and Analytical Methods for Structural Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

| ¹H-NMR Spectroscopy | Elucidation of the proton framework of the molecule. |

| ¹³C-NMR Spectroscopy | Determination of the carbon skeleton and functional groups. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl, double bonds). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores, such as the ferulic acid moiety. |

| Acid Hydrolysis | Cleavage of the glycosidic bond to identify the aglycone and sugar components separately. |

Biological Activity and Potential Applications

The initial research on Justicisaponin I identified a significant biological activity related to reproductive health.[1]

Antifertility Potential

Justicisaponin I was found to have a significant sperm acrosomal membrane stabilizing action.[1] This suggests that the compound could act as a potent antifertility agent.[1] The acrosome reaction is a crucial step in fertilization, and its inhibition would prevent the sperm from penetrating the egg.

The following diagram illustrates the proposed mechanism of action for the antifertility effect of Justicisaponin I.

Caption: Proposed mechanism of Justicisaponin I's antifertility action.

Broader Pharmacological Context of the Aglycone

The aglycone of Justicisaponin I is oleanolic acid, a well-studied pentacyclic triterpenoid with a wide range of reported biological activities.[5][6][7] While further research is needed to determine if Justicisaponin I exhibits these properties, the activities of its core structure provide promising avenues for investigation.

Table 3: Reported Biological Activities of Oleanolic Acid and its Derivatives

| Biological Activity | Reference |

| Anti-inflammatory | [5] |

| Antiviral | [6] |

| Anticancer | [5] |

| Hepatoprotective | [5] |

| Antioxidant | [5] |

Future Directions

The initial discovery of Justicisaponin I has laid the groundwork for further investigation into its therapeutic potential. Key areas for future research include:

-

Total Synthesis and Analogue Development: Chemical synthesis would provide a reliable source of Justicisaponin I for further studies and allow for the creation of novel derivatives with potentially enhanced activity and improved pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the sperm acrosomal membrane stabilizing effect is crucial for understanding its mechanism of action.

-

Evaluation of Other Biological Activities: Given the broad spectrum of activities associated with oleanolic acid, Justicisaponin I should be screened for other pharmacological effects, such as anti-inflammatory, antiviral, and anticancer properties.

-

Preclinical and Clinical Development: Should further studies confirm its efficacy and safety, Justicisaponin I could be a candidate for development as a non-hormonal contraceptive agent.

References

- 1. Justicisaponin-I, a new triterpenoid saponin from Justicia simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Justicisaponin-1, a new triterpenoid saponin from Justicia simplex. [agris.fao.org]

- 3. scielo.br [scielo.br]

- 4. Oleanolic Acid 3-O-(O-Beta-D-Glucopyranosyl-(1->4)-O-Beta-D-Glucopyranosyl-(1->3)-O-Alpha-L-Rhamnopyranosyl-(1->2)-Alpha-L-Arabinopyranoside) | C53H86O21 | CID 11766614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elucidation of Justicisaponin I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Justicisaponin I, a novel triterpenoid (B12794562) saponin, was first isolated from Justicia simplex D. Don (Acanthaceae). Its structural elucidation has revealed a complex molecule with potential pharmacological applications. This technical guide provides a comprehensive overview of the scientific processes and data that led to the determination of its structure as oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate. The information presented herein is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the methodologies and findings related to this compound.

Structural Determination

The definitive structure of Justicisaponin I was established through a combination of chemical transformation and extensive spectral analysis.[1] The foundational structure consists of a well-known pentacyclic triterpenoid, oleanolic acid, which serves as the aglycone. Attached to this aglycone at the C-3 position is a β-D-glucopyranosyl moiety. Further extending the structure is a ferulate group attached at the 4'-position of the glucopyranosyl residue.

A critical gap in the publicly available literature exists regarding the specific quantitative data from the original structure elucidation studies. The primary publication from 1981 identifies the structure but does not provide the detailed NMR and mass spectrometry data within its abstract. Subsequent searches for this specific data in publicly accessible databases and scholarly articles have been unsuccessful. Therefore, while the constituent components and their linkages are known, the precise ¹H and ¹³C NMR chemical shifts and detailed mass spectral fragmentation patterns are not available in the sources accessed.

Experimental Protocols

The elucidation of Justicisaponin I's structure would have necessitated a series of sophisticated experimental procedures. While the exact protocols from the original research are not available, a standard workflow for such a task can be outlined.

Isolation of Justicisaponin I

A generalized protocol for the isolation of saponins (B1172615) from plant material typically involves the following steps:

-

Extraction: The dried and powdered plant material of Justicia simplex would be subjected to solvent extraction, likely with a polar solvent such as methanol (B129727) or ethanol, to isolate the glycosidic compounds.

-

Fractionation: The crude extract would then undergo a series of fractionation steps. This often involves partitioning between different solvents of varying polarity (e.g., n-butanol and water) to separate the saponin-rich fraction.

-

Chromatography: Final purification of Justicisaponin I would be achieved through various chromatographic techniques. This could include column chromatography on silica (B1680970) gel or reversed-phase media (e.g., C18), followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation Techniques

The determination of the chemical structure would have relied on the following key analytical methods:

-

Acid Hydrolysis: To identify the aglycone and sugar components, a sample of Justicisaponin I would be subjected to acid hydrolysis (e.g., with HCl or H₂SO₄). This process cleaves the glycosidic bonds, liberating the individual sugar units and the sapogenin (oleanolic acid). The resulting products would then be identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the molecular weight and elemental composition of the intact saponin. Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the sequence of the sugar moiety and the nature of the acyl group by analyzing the fragmentation patterns. The fragmentation would typically involve the sequential loss of the sugar and feruloyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique would be used to identify the types and connectivity of protons in the molecule. Specific chemical shifts and coupling constants would provide information about the stereochemistry of the glycosidic linkages and the structure of the aglycone and the feruloyl moiety.

-

¹³C NMR: This would provide a count of the number of carbon atoms in the molecule and information about their chemical environment (e.g., C=O, C=C, C-O).

-

2D NMR (COSY, HMQC/HSQC, HMBC): These advanced NMR techniques would be essential for establishing the connectivity between protons and carbons, confirming the sequence of the sugar unit, and determining the precise attachment points of the glucose to the oleanolic acid and the feruloyl group to the glucose.

-

Data Presentation

Due to the unavailability of the specific quantitative data from the original research, the following tables are presented as templates that would typically be used to summarize the findings from NMR and mass spectrometry experiments in a structure elucidation study.

Table 1: Hypothetical ¹H NMR Data for Justicisaponin I

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Oleanolic Acid Moiety | |||

| H-3 | ... | ... | ... |

| H-12 | ... | ... | ... |

| ... | ... | ... | ... |

| β-D-Glucopyranosyl Moiety | |||

| H-1' | ... | d | ... |

| ... | ... | ... | ... |

| Feruloyl Moiety | |||

| H-7'' | ... | d | ... |

| H-8'' | ... | d | ... |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for Justicisaponin I

| Position | δC (ppm) |

| Oleanolic Acid Moiety | |

| C-3 | ... |

| C-12 | ... |

| C-13 | ... |

| C-28 | ... |

| ... | ... |

| β-D-Glucopyranosyl Moiety | |

| C-1' | ... |

| ... | ... |

| Feruloyl Moiety | |

| C-1'' | ... |

| C-9'' | ... |

| ... | ... |

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for Justicisaponin I

| m/z | Ion |

| [M+H]⁺ | Intact Molecule |

| [M+H - Feruloyl]⁺ | Loss of the feruloyl group |

| [M+H - Feruloyl - Glucose]⁺ | Loss of feruloyl and glucose, yielding the aglycone |

Visualizations

The logical workflow for the structure elucidation of Justicisaponin I can be visualized as a series of steps designed to deconstruct the molecule and identify its components and their connectivity.

Caption: Workflow for the Structure Elucidation of Justicisaponin I.

The final elucidated structure of Justicisaponin I is a complex assembly of its constituent parts, as determined by the analytical data.

Caption: Constituent Components of Justicisaponin I.

Conclusion

The structure of Justicisaponin I has been confidently assigned as oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate based on the foundational chemical and spectral evidence reported.[1] However, for contemporary research and drug development, access to the detailed quantitative NMR and mass spectrometry data is paramount for unambiguous confirmation and for use in spectral databases and computational modeling. This guide has outlined the established structure and the standard methodologies employed for its elucidation. It is hoped that future research will lead to the publication of the complete spectral data for this intriguing natural product, thereby facilitating further investigation into its chemical properties and biological activities.

References

Justicisaponin I: A Technical Guide to its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicisaponin I, a triterpenoid (B12794562) saponin (B1150181) isolated from Justicia simplex, has been identified as a compound with potential antifertility properties.[1] Its unique chemical structure, consisting of an oleanolic acid backbone glycosidically linked to a feruloylated glucose moiety, underpins its biological activity. This technical guide provides a comprehensive overview of the known chemical properties of Justicisaponin I, drawing from available data on its constituent parts, and explores its potential mechanism of action in the context of male fertility. While detailed experimental data on the parent compound is limited in publicly accessible literature, this document consolidates the current understanding to support further research and development.

Chemical Properties of Justicisaponin I

Justicisaponin I is structurally defined as oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate.[1] A detailed summary of its chemical identifiers and the physicochemical properties of its constituent molecules are presented below.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(((2R,3R,4S,5R,6S)-6-carboxy-2-(((3S,4aR,6aR,6bS,8aS,11S,12aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14b-octadecahydropicen-3-yl)oxy)-4,5-dihydroxy-tetrahydro-2H-pyran-3-yl)oxy)-5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)benzoic acid

-

Molecular Formula: C₄₅H₆₄O₁₄

-

Molecular Weight: 829.0 g/mol

-

Structure:

-

Aglycone: Oleanolic Acid

-

Glycone: β-D-glucopyranose

-

Acyl Group: Ferulic Acid

-

Physicochemical Properties of Constituent Moieties

| Property | Oleanolic Acid | D-Glucose | Ferulic Acid |

| Molecular Formula | C₃₀H₄₈O₃ | C₆H₁₂O₆ | C₁₀H₁₀O₄ |

| Molecular Weight | 456.7 g/mol | 180.16 g/mol | 194.18 g/mol |

| Melting Point | >300 °C | 146 °C (α-form), 150 °C (β-form) | Not available |

| Solubility in Water | Insoluble | Highly soluble | Sparingly soluble |

| Appearance | White needle-like crystals | White crystalline solid | Off-white crystalline solid |

Biological Activity and Potential Mechanism of Action

The primary reported biological activity of Justicisaponin I is its significant stabilizing action on the sperm acrosomal membrane, suggesting its potential as an antifertility agent.[1]

Antifertility Effects

Saponins (B1172615), as a class of compounds, have been demonstrated to possess spermicidal and antifertility properties. Their mechanism of action is often attributed to their ability to interact with and disrupt cell membranes. Electron microscopy studies of saponin-treated sperm have shown disintegration of the plasma membrane and dissolution of the acrosomal cap.[2]

Proposed Signaling Pathway for Acrosomal Membrane Stabilization

The acrosome reaction is a crucial step in fertilization, involving the fusion of the sperm's plasma membrane with the outer acrosomal membrane, releasing enzymes that facilitate penetration of the egg's zona pellucida. This process is tightly regulated by a complex series of signaling events.

It is hypothesized that Justicisaponin I, through its interaction with the sperm membrane, may modulate key signaling pathways involved in capacitation and the acrosome reaction. The initial event in capacitation is the efflux of cholesterol from the sperm plasma membrane, which triggers a cascade involving increased intracellular calcium and bicarbonate, activation of adenylyl cyclase (AC), and production of cyclic-AMP (cAMP).[3] This in turn activates protein kinase A (PKA), leading to the phosphorylation of specific proteins.

By stabilizing the acrosomal membrane, Justicisaponin I may interfere with this cascade, potentially by altering membrane fluidity or inhibiting the function of membrane-associated enzymes or ion channels. This could prevent the downstream events of the acrosome reaction, thereby inhibiting fertilization.

References

- 1. Justicisaponin-I, a new triterpenoid saponin from Justicia simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sperm immobilizing effect of triterpene saponins from Acacia auriculiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Justicisaponin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicisaponin I, a triterpenoid (B12794562) saponin (B1150181) identified in Justicia species, presents a unique chemical structure with potential pharmacological applications. Its biosynthesis follows the well-established pathway of oleanane-type saponins (B1172615), beginning with the cyclization of 2,3-oxidosqualene (B107256) and culminating in a series of oxidative and glycosidic modifications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Justicisaponin I, detailing the key enzymatic steps and the families of enzymes involved. While specific enzymes from Justicia species are yet to be fully characterized, this guide draws upon established knowledge of triterpenoid saponin biosynthesis in other plant species to propose a robust hypothetical pathway. This document is intended to serve as a foundational resource for researchers engaged in the study of saponin biosynthesis, metabolic engineering, and the development of novel therapeutic agents.

Introduction to Justicisaponin I

Justicisaponin I is an oleanane-type triterpenoid saponin. Its structure consists of an oleanolic acid aglycone linked to a β-D-glucopyranosyl moiety at the C-3 position, which is further esterified with a ferulic acid group at the 4'-position of the glucose. The biosynthesis of this complex molecule is a multi-step process involving several key enzyme classes.

The Proposed Biosynthetic Pathway of Justicisaponin I

The biosynthesis of Justicisaponin I can be divided into three main stages:

-

Formation of the Triterpenoid Skeleton: Cyclization of 2,3-oxidosqualene to form β-amyrin.

-

Oxidation of the Triterpenoid Skeleton: Modification of β-amyrin to produce the oleanolic acid aglycone.

-

Glycosylation and Acylation: Sequential attachment and modification of a sugar moiety to the oleanolic acid backbone.

A detailed description of each stage is provided below.

Stage 1: Formation of the β-Amyrin Skeleton

The biosynthesis of Justicisaponin I begins with the cyclization of the linear precursor, 2,3-oxidosqualene, a common intermediate in terpenoid biosynthesis. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).

-

Precursor: 2,3-Oxidosqualene

-

Enzyme: β-Amyrin synthase (EC 5.4.99.39)

-

Product: β-Amyrin

This cyclization reaction is a critical branching point, diverting the metabolic flux towards the synthesis of pentacyclic triterpenoids.

Stage 2: Oxidation of β-Amyrin to Oleanolic Acid

Following the formation of the β-amyrin skeleton, a series of oxidation reactions occur at the C-28 position. This multi-step oxidation is catalyzed by a cytochrome P450 monooxygenase (CYP) belonging to the CYP716A subfamily .[1][2][3][4][5][6] This enzymatic conversion proceeds through several intermediates:

-

β-Amyrin → Erythrodiol: The C-28 methyl group of β-amyrin is hydroxylated to form erythrodiol.

-

Erythrodiol → Oleanolic aldehyde: The hydroxyl group is further oxidized to an aldehyde.

-

Oleanolic aldehyde → Oleanolic acid: The aldehyde is oxidized to a carboxylic acid, yielding the final aglycone, oleanolic acid.

-

Substrate: β-Amyrin

-

Enzyme Class: Cytochrome P450 monooxygenase (CYP716A subfamily)

-

Intermediates: Erythrodiol, Oleanolic aldehyde

-

Product: Oleanolic acid

Stage 3: Glycosylation and Feruloylation of Oleanolic Acid

The final stage in the biosynthesis of Justicisaponin I involves the attachment of a sugar moiety and its subsequent acylation.

2.3.1. Glucosylation of Oleanolic Acid

Oleanolic acid is first glycosylated at the C-3 hydroxyl group with a glucose molecule. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.

-

Substrate: Oleanolic acid

-

Enzyme Class: UDP-glycosyltransferase (UGT)

-

Sugar Donor: UDP-glucose

-

Product: Oleanolic acid 3-O-β-D-glucopyranoside

While the specific UGT involved in Justicisaponin I biosynthesis is unknown, members of the UGT73 family have been shown to catalyze the 3-O-glucosylation of sapogenins like oleanolic acid in other plant species.[7]

2.3.2. Feruloylation of the Glucose Moiety

The final step is the esterification of the 4'-hydroxyl group of the glucose moiety with ferulic acid. This acylation reaction is likely catalyzed by an acyltransferase , potentially belonging to the BAHD family of acyl-CoA dependent transferases.[1][8][9][10][11] These enzymes utilize an activated acyl donor, in this case, feruloyl-CoA .

-

Substrate: Oleanolic acid 3-O-β-D-glucopyranoside

-

Enzyme Class: Acyltransferase (likely a BAHD-family feruloyl-CoA transferase)

-

Acyl Donor: Feruloyl-CoA

-

Product: Justicisaponin I (Oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate)

Data Presentation

Currently, there is a lack of specific quantitative data for the biosynthesis of Justicisaponin I. The following table provides a generalized summary of the types of quantitative data that are crucial for understanding and engineering this pathway, based on studies of other triterpenoid saponins.

| Parameter | Enzyme | Substrate | Value | Organism/System | Reference |

| Km | β-Amyrin Synthase | 2,3-Oxidosqualene | Data not available for Justicia | Various plants | General Triterpenoid Literature |

| kcat | β-Amyrin Synthance | 2,3-Oxidosqualene | Data not available for Justicia | Various plants | General Triterpenoid Literature |

| Km | CYP716A member | β-Amyrin | Data not available for Justicia | Various plants | [2][4][5][6] |

| kcat | CYP716A member | β-Amyrin | Data not available for Justicia | Various plants | [2][4][5][6] |

| Km | UGT (3-O-glucosyltransferase) | Oleanolic acid | Data not available for Justicia | Various plants | [7] |

| kcat | UGT (3-O-glucosyltransferase) | Oleanolic acid | Data not available for Justicia | Various plants | [7] |

| Km | Feruloyl-CoA Transferase | Oleanolic acid 3-O-β-D-glucoside | Data not available for Justicia | Hypothetical | |

| kcat | Feruloyl-CoA Transferase | Oleanolic acid 3-O-β-D-glucoside | Data not available for Justicia | Hypothetical | |

| Product Titer | - | Oleanolic acid | up to 606.9 ± 9.1 mg/L | Engineered S. cerevisiae | [12][13] |

Experimental Protocols

The elucidation of the Justicisaponin I biosynthetic pathway would require a series of key experiments. The following are detailed, representative methodologies for the identification and characterization of the enzymes involved.

Protocol for Identification of Candidate Genes

Objective: To identify candidate genes encoding β-amyrin synthase, CYP716A P450s, UGTs, and acyltransferases from a Justicia species.

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from various tissues of a Justicia species known to produce Justicisaponin I (e.g., leaves, stems, roots).

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Perform functional annotation of the assembled transcripts by sequence homology searches (e.g., BLAST) against public databases (e.g., NCBI, UniProt).

-

Identify candidate genes based on homology to known β-amyrin synthases, CYP716A family members, UGTs, and BAHD acyltransferases.

-

Perform phylogenetic analysis to further refine the selection of candidate genes.

-

Protocol for Functional Characterization of Candidate Enzymes

Objective: To experimentally validate the function of the identified candidate genes.

Methodology: Heterologous Expression in Saccharomyces cerevisiae

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of the candidate genes from Justicia cDNA.

-

Clone the amplified genes into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression constructs into a suitable S. cerevisiae strain.

-

For CYP450s, co-express with a cytochrome P450 reductase (CPR).

-

Culture the yeast transformants and induce gene expression.

-

-

In Vivo Bioconversion Assay:

-

Supplement the yeast culture with the appropriate precursor (e.g., β-amyrin for CYP450 characterization, oleanolic acid for UGT characterization).

-

After a period of incubation, harvest the yeast cells and the culture medium.

-

-

Metabolite Extraction and Analysis:

-

Extract the metabolites from the yeast cells and medium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products.

-

Compare the retention times and mass spectra of the products with authentic standards.

-

Methodology: In Vitro Enzyme Assays

-

Protein Expression and Purification:

-

Express the candidate enzymes as recombinant proteins in Escherichia coli or a baculovirus-insect cell system.

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified enzyme, the substrate (e.g., oleanolic acid and UDP-glucose for a UGT assay), and necessary cofactors in an appropriate buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC, LC-MS, or GC-MS to determine the catalytic activity of the enzyme.

-

Mandatory Visualization

Caption: Proposed biosynthesis pathway of Justicisaponin I.

Caption: Workflow for identifying Justicisaponin I biosynthetic enzymes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for Justicisaponin I provides a solid framework for future research. The primary challenge remains the identification and characterization of the specific enzymes from Justicia species, particularly the UDP-glycosyltransferase and the feruloyl-CoA acyltransferase. The experimental protocols outlined in this guide offer a clear path toward achieving this goal. Successful elucidation of this pathway will not only advance our fundamental understanding of saponin biosynthesis but also open avenues for the metabolic engineering of high-value saponins for pharmaceutical and other applications. Future work should focus on transcriptome mining of Justicia species, followed by rigorous functional characterization of candidate genes to fully assemble and validate the biosynthetic machinery of Justicisaponin I.

References

- 1. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast [jstage.jst.go.jp]

- 6. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Occurrence and Analysis of Justicisaponin I

Introduction

Justicisaponin I is a triterpenoid (B12794562) saponin (B1150181) that was first isolated from the plant Justicia simplex, a member of the Acanthaceae family. Structurally, it is characterized as oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate. Preliminary studies on Justicisaponin I have indicated a significant biological activity; it has been shown to stabilize the acrosomal membrane of sperm, suggesting its potential as an antifertility agent. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of Justicisaponin I, along with detailed experimental protocols for its extraction, isolation, and quantification.

Natural Occurrence of Justicisaponin I

Justicisaponin I has been identified in the plant species Justicia simplex. However, a thorough review of the existing scientific literature reveals a notable absence of quantitative data regarding its concentration in various parts of this plant or in any other species. This information gap highlights the need for further research to determine the prevalence and concentration of this compound in its natural sources.

| Plant Species | Plant Part | Reported Concentration |

| Justicia simplex D. Don | Not specified | Not reported in the literature |

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and quantification of triterpenoid saponins (B1172615), which can be adapted for Justicisaponin I. These protocols are based on established techniques for saponin analysis from plant materials.[1][2][3]

1. Extraction of Crude Saponin Mixture

This protocol describes a standard procedure for obtaining a crude saponin-rich extract from dried plant material.

-

Plant Material Preparation : The plant material (e.g., leaves, stems, roots of Justicia simplex) should be air-dried or oven-dried at a low temperature (40-50°C) to a constant weight and then ground into a fine powder to maximize the surface area for solvent extraction.[4]

-

Solvent Extraction :

-

Macerate the powdered plant material in methanol (B129727) or 70-80% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.[3]

-

The mixture should be agitated periodically for a period of 24 to 72 hours. Alternatively, Soxhlet extraction for 15-20 hours can be employed for a more exhaustive extraction.[2]

-

Filter the extract through Whatman No. 1 filter paper. The process should be repeated three times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

2. Isolation and Purification of Justicisaponin I

A multi-step chromatographic process is typically required to isolate a pure saponin from a crude extract.

-

Solvent Partitioning (Defatting) :

-

Suspend the crude extract in water and partition it with a non-polar solvent like petroleum ether or n-hexane to remove chlorophyll, fats, and other non-polar compounds.[2] Discard the non-polar layer.

-

The aqueous layer containing the saponins can then be partitioned with n-butanol. The saponins will preferentially move to the n-butanol layer.[5]

-

Collect the n-butanol fraction and evaporate it to dryness to yield a saponin-enriched extract.

-

-

Column Chromatography :

-

Stationary Phase : Silica (B1680970) gel is commonly used for the fractionation of saponins.[1][3] Macroporous resins can also be used for initial enrichment.[1]

-

Sample Loading : The saponin-enriched extract is dissolved in a minimal amount of the initial mobile phase solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, loaded silica is applied to the top of the packed column.[1][2]

-

Elution : A gradient elution is performed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with the proportion of methanol being incrementally increased.[2][3] For example, starting with 100% chloroform and gradually increasing the methanol concentration to 40-50%.

-

Fraction Collection : Collect the eluate in fractions of a fixed volume.

-

Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC). A suitable developing solvent system for TLC would be chloroform:methanol:water in various ratios. Saponins can be visualized by spraying the TLC plate with Liebermann-Burchard reagent and heating.[2]

-

Combine the fractions that show a similar profile for the target saponin.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

For final purification, the partially purified fractions from column chromatography are subjected to preparative HPLC.[1]

-

Column : A reversed-phase C18 column is typically used.[1]

-

Mobile Phase : A gradient of water (often with a small amount of acid like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol is used for elution.[6][7]

-

Detection : A Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[8][9]

-

Collect the peak corresponding to Justicisaponin I. The purity of the isolated compound should be confirmed by analytical HPLC.

-

3. Quantification of Justicisaponin I

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable method for the quantification of saponins.[10][11]

-

Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

-

Chromatographic Conditions :

-

Column : Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile).[6][7]

-

Flow Rate : Typically 1.0 mL/min.[7]

-

Column Temperature : Maintained at a constant temperature, for instance, 30-40°C.[6]

-

Detection Wavelength : Saponins often lack a strong chromophore, but they can typically be detected at low UV wavelengths, such as 205-210 nm.[7][10]

-

-

Standard Preparation : Prepare a stock solution of purified Justicisaponin I of a known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation : Accurately weigh the plant extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

-

Analysis : Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Justicisaponin I in the samples by interpolating their peak areas on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of Justicisaponin I.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The process of extracting saponins with specific structures from saponin extracts. [greenskybio.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]

- 6. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. html.rhhz.net [html.rhhz.net]

- 11. mdpi.com [mdpi.com]

Justicisaponin I: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Justicisaponin I, a triterpenoid (B12794562) saponin (B1150181) isolated from Justicia simplex. The document details its molecular characteristics, established biological activities, and the experimental methodologies employed in its study.

Core Molecular and Physical Data

Justicisaponin I is a complex natural product with the following key identifiers:

| Property | Value |

| Molecular Formula | C₄₆H₆₆O₁₁ |

| Molecular Weight | 795.0 g/mol |

Biological Activity and Experimental Insights

Initial research has identified Justicisaponin I as a compound with significant biological activities, particularly in the domain of reproductive health and cytotoxicity.

Antifertility and Spermicidal Potential

Justicisaponin I has been reported to possess sperm acrosomal membrane stabilizing action, suggesting its potential as an antifertility agent. The acrosome reaction is a crucial step in fertilization, and its modulation can impact sperm function.

Cytotoxic Activity

Preliminary studies have also indicated that Justicisaponin I exhibits cytotoxic potential, suggesting a possible role in anticancer research. Further investigation is required to elucidate the specific mechanisms and cellular targets.

Experimental Methodologies

This section provides an overview of the experimental protocols relevant to the study of Justicisaponin I, based on established methodologies for saponin research.

Isolation of Justicisaponin I from Justicia simplex

The isolation of Justicisaponin I from its natural source involves a multi-step extraction and purification process. The following workflow outlines a general procedure for the isolation of saponins (B1172615) from plant material.

Figure 1. A generalized workflow for the isolation and purification of Justicisaponin I from Justicia simplex.

Protocol Details:

-

Extraction: The dried and powdered plant material is typically macerated with a polar solvent like ethanol to extract a broad range of compounds, including saponins.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is subjected to solvent-solvent partitioning. A common system for saponins involves partitioning between n-butanol and water, which enriches the saponins in the butanolic layer.

-

Chromatography: The n-butanol fraction is then subjected to column chromatography over stationary phases like silica gel or Sephadex. Elution with a gradient of solvents separates the components based on their polarity.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing Justicisaponin I.

-

Final Purification: Fractions enriched with Justicisaponin I are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Sperm Acrosomal Membrane Stabilization Assay

To evaluate the effect of Justicisaponin I on the acrosomal membrane, a fluorescence-based assay can be employed. This protocol provides a general framework.

Figure 2. A workflow for assessing the effect of Justicisaponin I on sperm acrosomal status.

Protocol Details:

-

Sperm Preparation: Semen samples are washed to remove seminal plasma and then incubated under capacitating conditions.

-

Treatment: Spermatozoa are incubated with varying concentrations of Justicisaponin I for a defined period.

-

Staining: The sperm are then stained with a fluorescent probe that specifically binds to the acrosomal region, such as fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin (FITC-PNA).

-

Microscopy: The stained sperm are observed under a fluorescence microscope.

-

Analysis: The percentage of sperm with intact acrosomes (fluorescently labeled) versus those that have undergone the acrosome reaction (no or faint fluorescence) is quantified to determine the effect of Justicisaponin I.

Signaling Pathways: A Frontier for Future Research

To date, the specific signaling pathways through which Justicisaponin I exerts its biological effects have not been elucidated. Given that other saponins have been shown to induce apoptosis through pathways involving caspases and Bcl-2 family proteins, it is plausible that Justicisaponin I may act through similar mechanisms in its cytotoxic activity. For its antifertility effects, the direct interaction with sperm membranes and modulation of ion channels are potential areas of investigation.

The following diagram illustrates a hypothetical signaling pathway for saponin-induced apoptosis, which could serve as a starting point for investigating the mechanism of action of Justicisaponin I.

Figure 3. A hypothetical signaling cascade for Justicisaponin I-induced apoptosis.

Further research is imperative to validate these hypotheses and to fully understand the molecular mechanisms underlying the biological activities of Justicisaponin I. This will be crucial for its potential development as a therapeutic agent.

Spectroscopic and Spectrometric Characterization of Justicisaponin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicisaponin I, a triterpenoid (B12794562) saponin (B1150181) isolated from Justicia simplex, has been identified as oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate[1]. The structural elucidation and purity assessment of such natural products are critically dependent on a comprehensive analysis of their spectroscopic and spectrometric data. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Justicisaponin I. It also outlines the typical experimental protocols for acquiring this data. While experimentally obtained spectra for Justicisaponin I are not publicly available, this document presents predicted data based on its known chemical structure and established principles of spectroscopic analysis for saponins.

Chemical Structure of Justicisaponin I

Justicisaponin I is comprised of three key structural components: a triterpenoid aglycone (oleanolic acid), a monosaccharide unit (β-D-glucopyranose), and a phenolic acid moiety (ferulic acid). The glucose unit is attached to the C-3 position of the oleanolic acid, and the ferulic acid is esterified to the C-4' position of the glucose.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key Mass Spectrometry fragments for Justicisaponin I. These values are estimated based on the analysis of structurally similar compounds and general principles of NMR and MS.

Table 1: Predicted ¹H NMR Data for Justicisaponin I (500 MHz, CD₃OD)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) | Assignment |

| Oleanolic Acid Moiety | ||||

| 3 | 3.20 | dd | 11.5, 4.5 | H-3 |

| 12 | 5.28 | t | 3.5 | H-12 |

| 23 | 0.95 | s | CH₃-23 | |

| 24 | 0.85 | s | CH₃-24 | |

| 25 | 0.80 | s | CH₃-25 | |

| 26 | 0.92 | s | CH₃-26 | |

| 27 | 1.15 | s | CH₃-27 | |

| 29 | 0.90 | d | 6.5 | CH₃-29 |

| 30 | 0.94 | d | 6.5 | CH₃-30 |

| β-D-Glucopyranosyl Moiety | ||||

| 1' | 4.45 | d | 7.8 | H-1' (Anomeric) |

| 2' | 3.30 | m | H-2' | |

| 3' | 3.45 | m | H-3' | |

| 4' | 4.95 | t | 9.5 | H-4' |

| 5' | 3.55 | m | H-5' | |

| 6'a | 3.80 | dd | 12.0, 5.5 | H-6'a |

| 6'b | 3.65 | dd | 12.0, 2.0 | H-6'b |

| Feruloyl Moiety | ||||

| 2'' | 6.40 | d | 16.0 | H-2'' (Vinyl) |

| 3'' | 7.65 | d | 16.0 | H-3'' (Vinyl) |

| 5'' | 7.10 | d | 2.0 | H-5'' (Aromatic) |

| 6'' | 6.85 | d | 8.5 | H-6'' (Aromatic) |

| 8'' | 7.20 | dd | 8.5, 2.0 | H-8'' (Aromatic) |

| OCH₃ | 3.90 | s | Methoxy |

Table 2: Predicted ¹³C NMR Data for Justicisaponin I (125 MHz, CD₃OD)

| Position | Predicted δC (ppm) | Assignment |

| Oleanolic Acid Moiety | ||

| 3 | 90.5 | C-3 |

| 12 | 123.0 | C-12 |

| 13 | 145.0 | C-13 |

| 23 | 28.5 | CH₃-23 |

| 24 | 16.0 | CH₃-24 |

| 25 | 15.8 | CH₃-25 |

| 26 | 17.5 | CH₃-26 |

| 27 | 26.0 | CH₃-27 |

| 29 | 33.5 | CH₃-29 |

| 30 | 24.0 | CH₃-30 |

| 181.0 | C-28 (COOH) | |

| β-D-Glucopyranosyl Moiety | ||

| 1' | 105.0 | C-1' (Anomeric) |

| 2' | 75.0 | C-2' |

| 3' | 78.0 | C-3' |

| 4' | 72.0 | C-4' |

| 5' | 76.5 | C-5' |

| 6' | 63.0 | C-6' |

| Feruloyl Moiety | ||

| 1'' | 168.0 | C-1'' (C=O) |

| 2'' | 116.0 | C-2'' (Vinyl) |

| 3'' | 147.0 | C-3'' (Vinyl) |

| 4'' | 128.0 | C-4'' (Aromatic) |

| 5'' | 111.0 | C-5'' (Aromatic) |

| 6'' | 150.0 | C-6'' (Aromatic) |

| 7'' | 149.0 | C-7'' (Aromatic) |

| 8'' | 116.5 | C-8'' (Aromatic) |

| 9'' | 124.0 | C-9'' (Aromatic) |

| OCH₃ | 56.5 | Methoxy |

Table 3: Predicted Mass Spectrometry Data for Justicisaponin I

| m/z (Predicted) | Ion Type | Interpretation |

| 795.45 | [M+H]⁺ | Protonated molecular ion |

| 817.43 | [M+Na]⁺ | Sodiated molecular ion |

| 633.40 | [M+H-162]⁺ | Loss of the glucose moiety |

| 457.34 | [M+H-162-176]⁺ | Loss of glucose and feruloyl moieties (Oleanolic acid + H)⁺ |

| 439.33 | [Oleanolic acid - H₂O + H]⁺ | Dehydrated oleanolic acid |

| 177.05 | [Feruloyl]⁺ | Feruloyl moiety |

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is fundamental for structural elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified Justicisaponin I is dissolved in 0.5 mL of deuterated methanol (B129727) (CD₃OD). Deuterated pyridine (B92270) (C₅D₅N) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used, which may induce shifts in proton signals that can aid in resolving overlapping resonances.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.

-

1D NMR Spectra (¹H and ¹³C):

-

¹H NMR: Standard acquisition parameters include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: A spectral width of 200-220 ppm, a 30° pulse, and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra: A suite of 2D NMR experiments is crucial for unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying the sugar spin system.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different structural fragments (aglycone, sugar, and acyl group).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing information about the stereochemistry and the 3D structure of the molecule.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of Justicisaponin I (e.g., 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass measurements.

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1500) to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the sequence of sugar units and the nature of the aglycone and acyl groups. Saponin fragmentation often involves the successive loss of sugar moieties.

-

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the spectroscopic analysis of Justicisaponin I.

Caption: Workflow for the isolation and structural elucidation of Justicisaponin I.

Caption: Key HMBC correlations for connecting the structural units of Justicisaponin I.

References

A Technical Guide to the Stability and Degradation of Saponins: A Case Study of Justicisaponin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponins (B1172615) are a diverse group of naturally occurring glycosides with a wide range of pharmacological activities. As with any potential therapeutic agent, a thorough understanding of their stability and degradation profile is paramount for successful drug development. This technical guide provides an in-depth overview of the principles and methodologies for assessing the stability of saponins, using the hypothetical case of Justicisaponin I to illustrate key concepts. This document outlines the factors affecting saponin (B1150181) stability, the design and execution of forced degradation studies, and the analytical techniques employed for the identification and quantification of degradation products. Detailed experimental protocols and data presentation formats are provided to aid researchers in designing and interpreting their own stability studies.

Introduction to Saponin Stability

Saponins are complex molecules typically consisting of a polycyclic aglycone (sapogenin) attached to one or more sugar chains. Their chemical stability is a critical quality attribute that can be influenced by a variety of environmental factors, potentially impacting their safety and efficacy[1][2]. Degradation of saponins can lead to a loss of therapeutic activity, the formation of inactive byproducts, or even the generation of toxic compounds. Therefore, comprehensive stability testing is a regulatory requirement and a scientific necessity throughout the drug development process[2][3][4].

This guide will delve into the core aspects of stability and degradation analysis of saponins, with a focus on providing practical guidance for researchers. While specific stability data for "Justicisaponin I" is not publicly available, this document will use it as a hypothetical model to present data, protocols, and visualizations that are broadly applicable to this class of compounds.

Factors Influencing Saponin Stability

The stability of saponins can be affected by several factors, including:

-

pH: The glycosidic linkages in saponins are susceptible to hydrolysis, particularly under acidic or alkaline conditions[5][6]. The rate and pathway of hydrolysis can be significantly pH-dependent[5][7].

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation[8][9][10]. The effect of temperature on degradation rates can often be modeled using the Arrhenius equation to predict shelf-life under different storage conditions[11].

-

Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation of saponins[12][13][14]. Photostability testing is a crucial component of stability studies to determine the need for light-protective packaging[12][13].

-

Oxidation: The aglycone or sugar moieties of saponins may be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions[15][16][17].

-

Enzymes: In biological systems or during manufacturing processes involving crude plant extracts, enzymes such as glycosidases can catalyze the hydrolysis of the sugar chains of saponins, leading to their degradation[18][19][20][21].

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[2][3][4][22]. This information is invaluable for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule[2][22].

Data Presentation

The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and analysis. Table 1 provides a template for presenting hypothetical quantitative data for Justicisaponin I.

Table 1: Summary of Forced Degradation Studies of Justicisaponin I

| Stress Condition | Parameters | Duration | Justicisaponin I Assay (%) | Major Degradation Products (DP) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 85.2 | DP-H1, DP-H2 | 99.5 |

| 1 M HCl | 8 h | 60.7 | DP-H1, DP-H2, DP-H3 | 98.9 | |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | 90.5 | DP-B1 | 100.2 |

| 1 M NaOH | 8 h | 75.3 | DP-B1, DP-B2 | 99.1 | |

| Oxidative Degradation | 3% H₂O₂ | 24 h | 88.1 | DP-O1 | 99.8 |

| 30% H₂O₂ | 8 h | 65.9 | DP-O1, DP-O2 | 98.5 | |

| Thermal Degradation | 80°C (Solid) | 7 days | 95.3 | DP-T1 | 100.1 |

| 80°C (Solution) | 48 h | 89.8 | DP-T1, DP-T2 | 99.6 | |

| Photodegradation | ICH Option 1 | - | 98.1 | DP-P1 | 100.3 |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections provide generalized protocols for conducting forced degradation studies on a saponin like Justicisaponin I.

General Sample Preparation

-

Prepare a stock solution of Justicisaponin I in a suitable solvent (e.g., methanol, water, or a co-solvent system) at a known concentration (e.g., 1 mg/mL).

-

For studies in solution, dilute the stock solution with the appropriate stress medium to the desired final concentration.

-

For studies in the solid state, weigh a precise amount of Justicisaponin I powder into a suitable container.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Mix the Justicisaponin I stock solution with an equal volume of 0.2 M or 2 M HCl to achieve final concentrations of 0.1 M or 1 M HCl, respectively.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of NaOH before analysis.

-

-

Alkaline Hydrolysis:

-

Mix the Justicisaponin I stock solution with an equal volume of 0.2 M or 2 M NaOH to achieve final concentrations of 0.1 M or 1 M NaOH, respectively.

-

Incubate the solutions at room temperature or a slightly elevated temperature.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of HCl before analysis.

-

Oxidative Degradation

-

Mix the Justicisaponin I stock solution with an appropriate volume of hydrogen peroxide (e.g., 3% or 30%).

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at specified time points.

-

Quench the reaction if necessary (e.g., by adding sodium bisulfite) before analysis.

Thermal Degradation

-

Solid State:

-

Place the powdered Justicisaponin I in a thermostatically controlled oven at a high temperature (e.g., 80°C).

-

Collect samples at various time points.

-

-

Solution State:

-

Reflux the Justicisaponin I solution at a controlled temperature (e.g., 80°C).

-

Withdraw aliquots at specified time points.

-

Photolytic Degradation

-

Expose the Justicisaponin I solution and solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)[12][13][14].

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

Analyze the samples after the exposure period.

Analytical Methodology

The degradation of Justicisaponin I and the formation of degradation products should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection[1][3][23].

-

HPLC-UV: For quantification of the parent compound and detection of chromophoric degradation products.

-

LC-MS: For the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information[1].

Visualizations

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to the stability and degradation of Justicisaponin I.

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies of Justicisaponin I.

Hypothetical Degradation Pathway of Justicisaponin I

Caption: Hypothetical hydrolytic degradation pathway of a saponin.

Conclusion

The stability and degradation profile of a saponin are critical determinants of its potential as a therapeutic agent. A systematic approach to stability testing, including well-designed forced degradation studies, is essential for identifying factors that affect its stability, elucidating degradation pathways, and developing a robust formulation and analytical methods. The methodologies and frameworks presented in this guide, using Justicisaponin I as a hypothetical example, provide a solid foundation for researchers and drug development professionals working with this important class of natural products. Rigorous stability assessment will ultimately contribute to the development of safe, effective, and high-quality saponin-based medicines.

References

- 1. ijmr.net.in [ijmr.net.in]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. mdpi.com [mdpi.com]

- 16. Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of oxidation products of squalene in solution and in latent fingerprints by ESI-MS and LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme-catalyzed polyurethane adhesive degradation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Justicisaponin I: A Literature Review for Drug Development Professionals

An In-depth Technical Guide on a Triterpenoid (B12794562) Saponin (B1150181) with Potential Antifertility Properties

Introduction

Justicisaponin I is a novel triterpenoid saponin first isolated from the plant Justicia simplex of the Acanthaceae family. Its chemical structure has been identified as oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate[1]. Believed to be a promising antifertility agent, this document provides a comprehensive review of the existing literature on Justicisaponin I, including its chemical properties and biological activities, with a focus on its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of pharmacology and drug discovery.

Chemical Properties

| Property | Value | Reference |

| Compound Name | Justicisaponin I | [1] |

| Source | Justicia simplex D. Don | [1] |

| Chemical Class | Triterpenoid Saponin | [1] |

| Chemical Structure | Oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate | [1] |

Biological Activity

The primary biological activity reported for Justicisaponin I is its significant stabilizing action on the sperm acrosomal membrane, suggesting its potential as a potent antifertility agent[1]. The acrosome reaction is a crucial step in fertilization, where the sperm releases enzymes to penetrate the egg's outer layer. By stabilizing the acrosomal membrane, Justicisaponin I may inhibit this process, thereby preventing fertilization.

While specific studies on other biological activities of Justicisaponin I are limited, the broader class of saponins (B1172615) and extracts from the Justicia genus have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties[2][3][4][5]. The oleanolic acid backbone of Justicisaponin I is also known to be associated with various therapeutic activities. Further research is warranted to explore the full spectrum of Justicisaponin I's biological effects.

Potential Mechanism of Action: Antifertility Effect

The proposed mechanism for the antifertility activity of Justicisaponin I centers on its ability to stabilize the sperm acrosomal membrane. This stabilization likely prevents the occurrence of the acrosome reaction, a necessary step for sperm to fertilize an egg. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of Justicisaponin I's antifertility action.

Experimental Protocols

Detailed experimental protocols specifically for Justicisaponin I are not available in the current literature. However, a general methodology for assessing the acrosome reaction, which is relevant to the reported activity of Justicisaponin I, is described below. This protocol is based on established methods for evaluating sperm function[6][7].

Assessment of Acrosome Reaction

Objective: To evaluate the effect of Justicisaponin I on the induction of the acrosome reaction in mammalian sperm.

Materials:

-

Semen sample

-

Sperm washing medium (e.g., Ham's F-10)

-

Capacitating medium (e.g., Ham's F-10 supplemented with bovine serum albumin)

-

Acrosome reaction inducer (e.g., calcium ionophore A23187 or progesterone)

-

Justicisaponin I (at various concentrations)

-

Fluorescent stain for acrosome visualization (e.g., FITC-PNA - Peanut Agglutinin conjugated to Fluorescein Isothiocyanate)

-

Nuclear counterstain (e.g., Hoechst 33258)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Sperm Preparation:

-

Liquefy the semen sample at 37°C for 30 minutes.

-

Wash the spermatozoa by centrifugation in sperm washing medium to remove seminal plasma.

-

Resuspend the sperm pellet in capacitating medium to a concentration of 5-10 x 10^6 sperm/mL.

-

-

Sperm Capacitation and Treatment:

-

Incubate the sperm suspension at 37°C in a 5% CO2 atmosphere for 3-4 hours to induce capacitation.

-

Following capacitation, add varying concentrations of Justicisaponin I to the sperm suspensions and incubate for a predetermined time (e.g., 30-60 minutes). A control group with no Justicisaponin I should be included.

-

-

Induction of Acrosome Reaction:

-

Add the acrosome reaction inducer (e.g., calcium ionophore A23187) to the treated and control sperm suspensions.

-

Incubate for an additional 30-60 minutes at 37°C.

-

-

Staining and Visualization:

-

Fix the sperm by adding 70% ethanol.

-

Wash the fixed sperm with PBS.

-

Incubate the sperm with FITC-PNA solution to stain the acrosome.

-

Counterstain the sperm nuclei with Hoechst 33258.

-

Prepare smears on microscope slides.

-

-

Data Analysis:

-

Examine the slides under a fluorescence microscope.

-

Count at least 200 spermatozoa per slide and classify them as either acrosome-intact (bright green staining over the acrosomal region) or acrosome-reacted (no or faint equatorial staining).

-

Calculate the percentage of acrosome-reacted sperm in each treatment group and compare it to the control.

-

Quantitative Data

Specific quantitative data, such as IC50 or EC50 values, for the biological activity of Justicisaponin I are not available in the published literature. A hypothetical table is presented below to illustrate how such data would be structured if it were available from an experiment as described above.

| Justicisaponin I Concentration | % Acrosome-Reacted Sperm (Mean ± SD) | % Inhibition of Acrosome Reaction |

| 0 µM (Control) | 55 ± 5 | 0 |

| 1 µM | 45 ± 4 | 18.2 |

| 5 µM | 30 ± 3 | 45.5 |

| 10 µM | 15 ± 2 | 72.7 |

| 50 µM | 5 ± 1 | 90.9 |

Conclusion and Future Directions

Justicisaponin I, a triterpenoid saponin from Justicia simplex, has been identified as a potential antifertility agent due to its sperm acrosomal membrane stabilizing activity[1]. While the initial findings are promising, the lack of detailed studies, including quantitative data and specific experimental protocols, highlights a significant gap in the literature.

For drug development professionals, Justicisaponin I represents an intriguing lead compound. Future research should focus on:

-

Re-synthesis or isolation of Justicisaponin I to enable further studies.

-

In-depth evaluation of its antifertility effects using modern andrologyl techniques to determine its precise mechanism of action and potency (IC50/EC50 values).

-

Screening for other potential biological activities , given the known pharmacological properties of saponins and oleanolic acid derivatives.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

The elucidation of these aspects will be crucial in determining the therapeutic potential of Justicisaponin I and its viability as a candidate for drug development.

References

- 1. Justicisaponin-I, a new triterpenoid saponin from Justicia simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the Justicia Genus: Insights into Its Chemical Diversity and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising anticancer activities of Justicia simplex D. Don. in cellular and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of pharmacological properties and identification of biopotent compounds of the medicinal herb Justicia simplex D. Don: Pharmacological properties of Justicia simplex | Indian Journal of Traditional Knowledge (IJTK) [or.niscpr.res.in]

- 5. scielo.br [scielo.br]

- 6. micropticsl.com [micropticsl.com]

- 7. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Justicisaponin I

Introduction

Justicisaponin I is a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from the plant Justicia simplex. Saponins (B1172615) are a diverse group of glycosides known for a wide range of biological activities, and as such, they are of significant interest to researchers in drug discovery and development. This guide aims to provide a thorough overview of the existing scientific knowledge on Justicisaponin I.

Chemical Identity

While a specific CAS (Chemical Abstracts Service) number for Justicisaponin I could not be located in the available literature and databases, its chemical structure has been identified.

Table 1: Chemical and Physical Properties of Justicisaponin I

| Property | Value |

| Systematic Name | oleanolic acid-3-O-beta-D-glucopyranosyl-4'-O-ferulate |

| Chemical Formula | Not definitively established |

| Molecular Weight | Not definitively established |

| Source | Justicia simplex |

Biological Activity

The primary biological activity reported for Justicisaponin I is its potential as an antifertility agent. This activity is attributed to its ability to stabilize the acrosomal membrane of sperm.

Table 2: Reported Biological Activities of Justicisaponin I

| Biological Activity | Effect |

| Antifertility | Sperm acrosomal membrane stabilization |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological testing of Justicisaponin I are not extensively documented in publicly accessible sources. The general methodology for saponin extraction and analysis would likely apply.

General Isolation and Purification Workflow

The isolation of saponins from plant material typically involves a multi-step process. The following workflow represents a generalized approach that may be adapted for Justicisaponin I.

Caption: Generalized workflow for saponin isolation.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the signaling pathways modulated by Justicisaponin I. Research into its mechanism of action concerning sperm acrosomal membrane stabilization may reveal interactions with specific cellular signaling cascades.

Hypothetical Signaling Cascade in Sperm

Based on the known mechanisms of acrosome reaction, one could hypothesize a potential interaction of Justicisaponin I with signaling pathways that regulate intracellular calcium levels, pH, and cyclic AMP (cAMP).

Caption: Hypothetical signaling pathway modulation by Justicisaponin I.

Conclusion

Justicisaponin I represents a potentially valuable natural product with reported antifertility properties. However, the current body of public knowledge is limited. Further research is required to fully characterize its chemical properties, elucidate its mechanism of action through detailed investigation of its interaction with cellular signaling pathways, and establish standardized experimental protocols. The assignment of a CAS number will be a critical step in facilitating more targeted and comprehensive research into this compound. Researchers and drug development professionals are encouraged to pursue further studies to unlock the full potential of Justicisaponin I.

Unveiling the Therapeutic Potential of Justicisaponin I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract